
Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with phenyl and oxo-phenylbutyl groups. Its distinct structure makes it a subject of interest in medicinal chemistry, particularly in the development of pharmaceutical agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl and oxo-phenylbutyl groups are introduced through substitution reactions, often using reagents like phenylmagnesium bromide and oxo-phenylbutyl chloride.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and oxo-phenylbutyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenylmagnesium bromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in pain and inflammation pathways, thereby exerting analgesic and anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate can be compared with other piperidine derivatives:
Ethyl 4-phenylpiperidine-4-carboxylate: Lacks the oxo-phenylbutyl group, resulting in different pharmacological properties.
1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine: Lacks the ethyl carboxylate group, affecting its solubility and bioavailability.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research domains.
Propriétés
Formule moléculaire |
C24H29NO3 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
ethyl 1-(4-oxo-4-phenylbutyl)-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C24H29NO3/c1-2-28-23(27)24(21-12-7-4-8-13-21)15-18-25(19-16-24)17-9-14-22(26)20-10-5-3-6-11-20/h3-8,10-13H,2,9,14-19H2,1H3 |
Clé InChI |
DPQQRNJZVLACPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


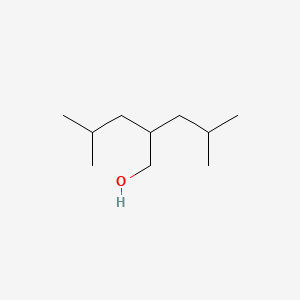



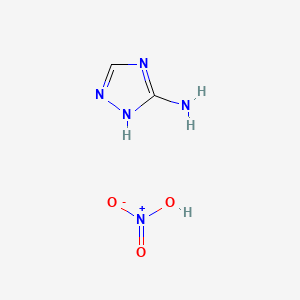
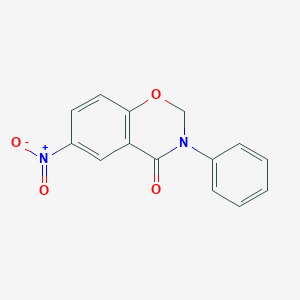

![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
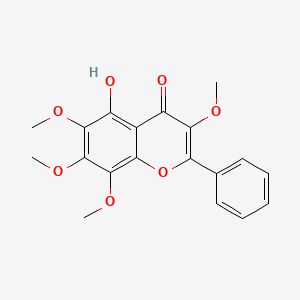

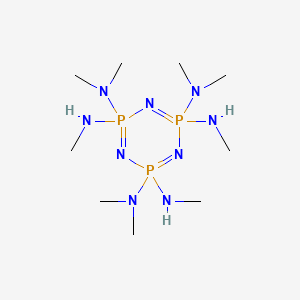

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

